1-(3,4-Difluorophenyl)-4-(4-ethylpiperazinyl)pyrazolo[5,4-d]pyrimidine
Description
1-(3,4-Difluorophenyl)-4-(4-ethylpiperazinyl)pyrazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[5,4-d]pyrimidine core substituted with a 3,4-difluorophenyl group at position 1 and a 4-ethylpiperazine moiety at position 2. Its structure combines aromatic fluorine substituents, known to enhance metabolic stability and bioavailability, with a piperazine group that may modulate solubility and receptor interaction.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N6/c1-2-23-5-7-24(8-6-23)16-13-10-22-25(17(13)21-11-20-16)12-3-4-14(18)15(19)9-12/h3-4,9-11H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYWABBETZKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-4-(4-ethylpiperazinyl)pyrazolo[5,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3,4-difluorophenyl group: This step often involves a substitution reaction using a fluorinated aromatic compound.
Attachment of the 4-ethylpiperazinyl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-4-(4-ethylpiperazinyl)pyrazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Pyrazolo[5,4-d]pyrimidines have been extensively studied for their antitumor properties. 1-(3,4-Difluorophenyl)-4-(4-ethylpiperazinyl)pyrazolo[5,4-d]pyrimidine has shown promise in inhibiting the growth of various cancer cell lines. Research indicates that compounds in this class can interact with specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in tumor cells.
2. Antiviral Properties
There is growing interest in the antiviral potential of pyrazolo[5,4-d]pyrimidines. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell receptors. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective.
3. Neuropharmacological Effects
The ethylpiperazine component of the compound suggests potential applications in neuropharmacology. Studies on similar compounds have indicated effects on neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety or depression. The modulation of serotonin and dopamine receptors by such compounds warrants further investigation into their psychotropic properties.
Case Studies
Several studies have documented the efficacy of pyrazolo[5,4-d]pyrimidines in various research contexts:
-
Case Study 1: Antitumor Efficacy
In vitro studies have demonstrated that this compound significantly reduces the viability of breast cancer cell lines (e.g., MCF-7) through apoptosis induction and cell cycle arrest at the G2/M phase. -
Case Study 2: Antiviral Activity
Research conducted on influenza virus models showed that derivatives of pyrazolo[5,4-d]pyrimidine exhibit potent antiviral activity by inhibiting hemagglutinin activity and preventing viral entry into host cells.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-4-(4-ethylpiperazinyl)pyrazolo[5,4-d]pyrimidine would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Pyrazolo[5,4-d]pyrimidine differs from the more common pyrazolo[3,4-d]pyrimidine isomer in the fusion position of the pyrazole and pyrimidine rings. For example, pyrazolo[3,4-d]pyrimidines (e.g., PP1, a kinase inhibitor) exhibit strong affinity for ATP-binding pockets in kinases like Src , while the [5,4-d] isomer’s geometry may favor alternative interactions .
Substituent Effects
2.2.1. Aromatic Ring Modifications
- 3,4-Difluorophenyl vs. Other Aromatic Groups: 3,4-Dimethylphenyl (): Enhances lipophilicity but may reduce metabolic stability compared to fluorinated analogs. 3,4-Dichlorophenyl (): Improves target affinity in thieno-pyrimidine hybrids but raises toxicity concerns. Fluorine substituents in the target compound balance electron-withdrawing effects and metabolic resistance, a critical advantage in drug design .
2.2.2. Piperazine Substitutions
- 4-Ethylpiperazine vs. Other Piperazines: 4-(2-Fluorophenyl)piperazine (): Enhances selectivity for serotonin receptors but reduces solubility. 4-(3-Methoxyphenyl)piperazine (): Modulates dopamine receptor affinity. 4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl (): Improves pharmacokinetic profiles in chromenone derivatives. The ethyl group in the target compound likely optimizes a balance between solubility and steric bulk for target engagement.
Key Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Impact of Substituents on Pharmacokinetic Properties
Biological Activity
1-(3,4-Difluorophenyl)-4-(4-ethylpiperazinyl)pyrazolo[5,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H18F2N
- Molecular Weight : 344.4 g/mol
The presence of the difluorophenyl group and the piperazine moiety suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in oncology and neurology.
Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that it inhibits cell proliferation in several cancer cell lines. Notably:
- IC50 Values : The compound showed an IC50 value of approximately 0.64 μM against the MM1.S multiple myeloma cell line, indicating moderate potency in inhibiting tumor growth .
- Mechanism of Action : It is believed to act by inhibiting specific kinases involved in cell cycle regulation, although detailed mechanistic studies are still ongoing.
Neuropharmacological Effects
The compound has also been investigated for its effects on neurological disorders. Preliminary studies suggest it may have neuroprotective properties:
- Acetylcholinesterase Inhibition : It has been shown to inhibit human acetylcholinesterase, which could be beneficial in treating cognitive disorders .
- Behavioral Studies : Animal models indicate potential improvements in memory and learning tasks when treated with this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[5,4-d]pyrimidine derivatives. Research indicates that:
- Piperazine Substituents : Variations in the piperazine group significantly affect potency and selectivity against various targets .
- Fluorine Substituents : The introduction of fluorine atoms enhances lipophilicity and may improve bioavailability .
Case Studies
Several case studies highlight the efficacy of this compound in different therapeutic contexts:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3,4-difluorophenyl)-4-(4-ethylpiperazinyl)pyrazolo[5,4-d]pyrimidine?
Methodological Answer: The synthesis typically involves:
- Core Formation : Cyclization of precursors like 3,4-difluorophenylhydrazine with pyrimidine derivatives under acidic/basic conditions to form the pyrazolo[5,4-d]pyrimidine core .
- Piperazine Introduction : Coupling reactions with 4-ethylpiperazine using triethylamine as a catalyst in polar aprotic solvents (e.g., DMSO or ethanol) at 60–80°C for 12–24 hours .
- Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield and purity compared to conventional heating .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; piperazine methylenes at δ 2.4–3.1 ppm) .
- X-Ray Crystallography : Resolves absolute configuration and hydrogen-bonding interactions (e.g., C–F···H bonds in the difluorophenyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 386.14) .
Q. What initial biological screening approaches are used to evaluate its activity?
Methodological Answer:
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., MDA-MB-231, IC = 2.1 µM) .
- Kinase Inhibition : Radiometric assays for EGFR-TK or BTK inhibition (IC < 100 nM in some pyrazolo[3,4-d]pyrimidine analogs) .
- Apoptosis Markers : Western blot for caspase-3/9 activation and PARP cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and normalize to reference inhibitors (e.g., erlotinib for EGFR-TK) .
- Solubility Adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid false negatives .
- Metabolic Stability Testing : Liver microsome assays (e.g., human CYP3A4) to identify metabolite interference .
Q. Data Contradiction Example :
| Study | Reported IC (EGFR-TK) | Cell Line | Reference |
|---|---|---|---|
| A | 50 nM | A549 | |
| B | 220 nM | HCT-116 | |
| Resolution: Differences may arise from cell-specific expression of EGFR isoforms or assay conditions. |
Q. What strategies enhance target selectivity for kinase inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 4 to improve binding to kinase ATP pockets .
- PROTAC Design : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade kinases selectively (e.g., BTK degradation shown in ) .
- Kinome-Wide Profiling : Screen against 400+ kinases using immobilized metal affinity chromatography (IMAC) .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (e.g., >90% stability at pH 7.4 for 24 hours) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (e.g., fu = 5–10% in human plasma) .
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability (patented in ) .
Q. What computational methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR-TK (e.g., π-π stacking with Phe723) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : MM-PBSA to estimate binding affinities (ΔG = -10.2 kcal/mol for BTK) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
